molecular formula C15H21NO4 B6152091 rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans CAS No. 2227733-01-7

rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans

Cat. No. B6152091
CAS RN: 2227733-01-7
M. Wt: 279.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.3. The purity is usually 95%.
BenchChem offers high-quality rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans involves the protection of the hydroxyl groups on the starting material, followed by the addition of the tert-butyl group. The protected intermediate is then subjected to a stereoselective reduction to obtain the desired product.", "Starting Materials": [ "3-hydroxyphenylacetic acid", "tert-butyl bromoacetate", "sodium hydride", "3,4-dihydroxypyrrolidine" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on 3-hydroxyphenylacetic acid using tert-butyldimethylsilyl chloride and imidazole to obtain the protected intermediate.", "Step 2: Addition of tert-butyl bromoacetate to the protected intermediate in the presence of potassium carbonate to obtain the tert-butyl ester intermediate.", "Step 3: Deprotection of the hydroxyl groups on the tert-butyl ester intermediate using trifluoroacetic acid to obtain the free hydroxyl intermediate.", "Step 4: Stereoselective reduction of the free hydroxyl intermediate using sodium borohydride and cerium chloride to obtain rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans." ] }

CAS RN

2227733-01-7

Product Name

rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, trans

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

0

Origin of Product

United States

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